molecular formula C26H21BrIN3O4 B329991 2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

Cat. No.: B329991
M. Wt: 646.3 g/mol
InChI Key: NRWNPFKCCVIZMU-NHDPSOOVSA-N
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Description

2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is a complex organic compound that features a pyrazole core, substituted with various functional groups including bromine, iodine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide typically involves multiple steps:

    Formation of the pyrazole core: This can be achieved through the condensation of a hydrazine derivative with a 1,3-diketone.

    Introduction of the bromine and iodine substituents: These can be introduced via electrophilic aromatic substitution reactions.

    Methoxylation: The methoxy group can be introduced through nucleophilic substitution reactions.

    Final coupling: The phenoxy and acetamide groups are introduced in the final steps through coupling reactions, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole core and the phenyl rings.

    Reduction: Reduction reactions can target the carbonyl groups and the halogen substituents.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens (for electrophilic substitution) and nucleophiles like amines and alcohols (for nucleophilic substitution) are used.

Major Products

    Oxidation: Products include oxidized derivatives of the pyrazole and phenyl rings.

    Reduction: Reduced forms of the carbonyl groups and dehalogenated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.

Biology

    Medicinal Chemistry:

Medicine

    Therapeutic Agents: It may be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine and iodine substituents may play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{(Z)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide
  • 2-(4-{(Z)-[1-(3-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide

Uniqueness

The presence of both bromine and iodine substituents in 2-(4-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-iodo-6-methoxyphenoxy)-N-phenylacetamide makes it unique compared to similar compounds. These halogen atoms can significantly influence the compound’s reactivity, binding properties, and overall biological activity.

Properties

Molecular Formula

C26H21BrIN3O4

Molecular Weight

646.3 g/mol

IUPAC Name

2-[4-[(Z)-[1-(3-bromophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-iodo-6-methoxyphenoxy]-N-phenylacetamide

InChI

InChI=1S/C26H21BrIN3O4/c1-16-21(26(33)31(30-16)20-10-6-7-18(27)14-20)11-17-12-22(28)25(23(13-17)34-2)35-15-24(32)29-19-8-4-3-5-9-19/h3-14H,15H2,1-2H3,(H,29,32)/b21-11-

InChI Key

NRWNPFKCCVIZMU-NHDPSOOVSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C(=C2)I)OCC(=O)NC3=CC=CC=C3)OC)C4=CC(=CC=C4)Br

SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=CC=CC=C3)OC)C4=CC(=CC=C4)Br

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)I)OCC(=O)NC3=CC=CC=C3)OC)C4=CC(=CC=C4)Br

Origin of Product

United States

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